molecular formula C25H29FN6O B2603840 3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2034443-63-3

3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2603840
CAS RN: 2034443-63-3
M. Wt: 448.546
InChI Key: PSRNINWTSSIVKZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H29FN6O and its molecular weight is 448.546. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Compounds with similar structural motifs have been explored for their potential in heterocyclic synthesis, leading to the creation of novel chemical entities. For example, compounds derived from enaminones and aminoheterocycles have been investigated for their ability to undergo cyclization, yielding various heterocyclic compounds like azolopyrimidines, azolopyridines, and quinolines. Such compounds have shown significant potential due to their varied biological activities, including antimicrobial properties (Almazroa, Elnagdi, & El‐Din, 2004).

Drug Metabolism Studies

Another aspect of scientific research involving structurally related compounds is the study of their metabolism in humans. For instance, the disposition and metabolism of novel orexin receptor antagonists have been examined in healthy subjects, providing valuable information on their pharmacokinetics, principal metabolites, and routes of elimination. Such studies are crucial for drug development, ensuring the safety and efficacy of potential therapeutic agents (Renzulli et al., 2011).

Anticancer and Antipsychotic Potential

Research on compounds with similar structural features has also explored their potential as anticancer and antipsychotic agents. The synthesis and evaluation of heterocyclic carboxamides, for example, have been directed towards developing new therapeutic agents with high affinity for serotonin and norepinephrine transporters, indicative of their potential use as antidepressants with minimal side effects (Orjales et al., 2003).

Fluorescence Studies for Chemical Analysis

Finally, the fluorescence properties of compounds containing heterocyclic motifs have been studied, demonstrating their usefulness in chemical analysis and as potential diagnostic tools. Such studies provide insights into the structural features affecting fluorescence and could lead to the development of new materials for sensing and imaging applications (Modi, Jani, Patel, & Pandya, 2010).

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN6O/c1-16-27-21-6-4-3-5-20(21)24(28-16)32-13-11-19(12-14-32)29-25(33)23-15-22(30-31(23)2)17-7-9-18(26)10-8-17/h7-10,15,19H,3-6,11-14H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNINWTSSIVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

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